molecular formula C12H12N4S B2783068 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 477859-10-2

5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B2783068
CAS RN: 477859-10-2
M. Wt: 244.32
InChI Key: HADGGUBBBRVURY-UHFFFAOYSA-N
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Description

Indole derivatives are important in many natural products and biologically active compounds . They are found in proteins in the form of amino acids, such as tryptophan, and are present in several drugs . They are also found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions like the Mannich reaction . For example, 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using the Mannich reaction .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, they can be involved in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . They are crystalline and colorless in nature with specific odors .

Scientific Research Applications

5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide has potential applications in a variety of scientific research fields. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. In addition, this compound has been studied for its potential use as an antioxidant, as it has been found to scavenge free radicals.

Mechanism of Action

The exact mechanism of action of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, it is believed to act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, scavenge free radicals, and inhibit the growth of certain cancer cell lines. In addition, it has been found to have an anti-platelet aggregation effect, which may be useful in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide for lab experiments is its relatively low cost and easy availability. In addition, it has a relatively low toxicity, making it safe to use in laboratory studies. However, there are some limitations to its use in lab experiments. For example, it is not as stable as other compounds, making it difficult to store and transport. In addition, its effects are not always consistent, making it difficult to accurately measure its effects in laboratory studies.

Future Directions

The potential applications of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide are still being explored, and there are a number of future directions for research. These include further studies into its anti-inflammatory and antioxidant properties, as well as its potential use in cancer research. In addition, further studies into its anti-platelet aggregation effects could lead to new treatments for cardiovascular diseases. Other areas of research include the development of new synthetic methods for the synthesis of this compound and its derivatives, as well as the development of new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 5-(1H-indol-3-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a multi-step process. The first step involves the reaction of 1H-indole-3-methylthiol with 4-methyl-4H-1,2,4-triazole in the presence of sodium hydroxide and a catalyst. This reaction yields a mixture of this compound and its diastereomer, which can be separated by column chromatography. The second step involves the reaction of the isolated this compound with hydrosulfide ion in the presence of a base to form the desired product.

Safety and Hazards

Safety data sheets for related compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(1H-indol-3-ylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-16-11(14-15-12(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADGGUBBBRVURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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